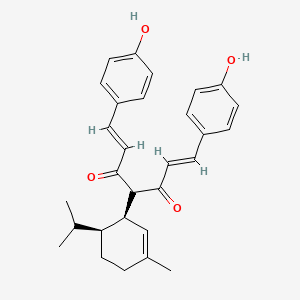![molecular formula C18H16N6O5 B14756248 2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine is a synthetic compound with the molecular formula C18H16N6O5 and a molecular weight of 396.36 This compound is characterized by the presence of an adenosine moiety linked to an isoindoline-1,3-dione unit through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine typically involves the reaction of adenosine derivatives with isoindoline-1,3-dione derivatives under specific conditions. One common method involves the use of phthalic anhydride and 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoindoline-1,3-dione moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in inhibiting certain enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the isoindoline-1,3-dione moiety.
3’-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine: Similar structure but with different functional groups.
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Guanosine: Contains a guanine base instead of adenine.
Uniqueness
2’,3’-Dideoxy-3’-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine is unique due to the presence of the isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H16N6O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N6O5/c19-15-14-16(21-7-20-15)23(8-22-14)13-5-11(12(6-25)28-13)29-24-17(26)9-3-1-2-4-10(9)18(24)27/h1-4,7-8,11-13,25H,5-6H2,(H2,19,20,21)/t11-,12+,13+/m0/s1 |
InChI Key |
PXMRLQWANIPVKF-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)ON4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
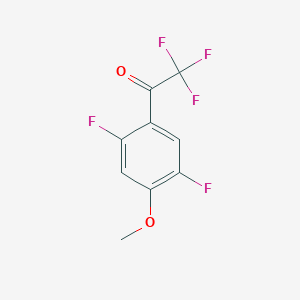
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
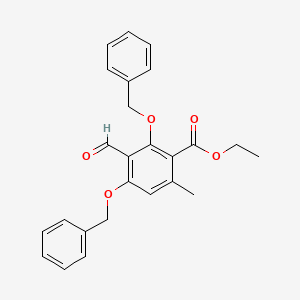
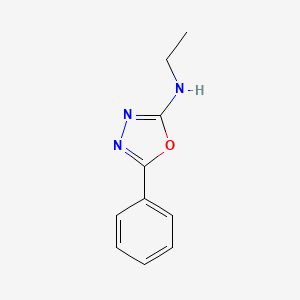
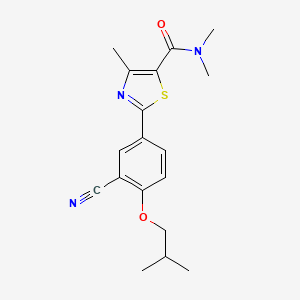
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
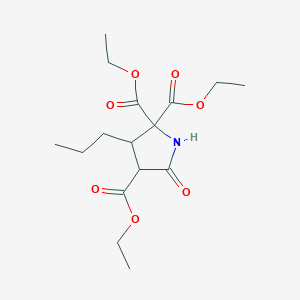
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
